molecular formula C8H16O2 B7768989 5-Hydroxy-4-octanone CAS No. 116296-89-0

5-Hydroxy-4-octanone

Cat. No.: B7768989
CAS No.: 116296-89-0
M. Wt: 144.21 g/mol
InChI Key: BVEYJWQCMOVMAR-UHFFFAOYSA-N
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Description

5-Hydroxy-4-octanone: is an organic compound with the molecular formula C8H16O2 . It is also known by other names such as butyroin and 5-octanol-4-one . This compound is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on an eight-carbon chain. It appears as a pale yellow liquid and has a molecular weight of 144.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-4-octanone can be synthesized through various methods. One common method involves the condensation reaction of butylidene. This reaction typically occurs in the presence of a base, such as sodium metal, in boiling ether . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or oxidation reactions. These methods ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-octanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxy-4-octanone is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is used in studies involving the metabolism of fatty acids and ketone bodies .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules with potential medicinal properties .

Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. It is also employed as a solvent and an intermediate in the manufacture of various chemical products .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-octanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and ketone group allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic pathways, particularly those involving fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-4-octanone is unique due to its specific combination of a hydroxyl group and a ketone group on an eight-carbon chain. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-hydroxyoctan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEYJWQCMOVMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862040
Record name 5-Hydroxyoctan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

yellowish liquid
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

almost insoluble in water; soluble in alcohol
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.907-0.923 (20°)
Record name 5-Hydroxy-4-octanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

496-77-5, 116296-89-0
Record name 5-Hydroxy-4-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyroin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyroin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479
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Record name 5-Hydroxyoctan-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID60862040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxyoctan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYROIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (±)-5-Hydroxy-4-octanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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